molecular formula C27H46N2O2 B12410487 Apoptosis inducer 10

Apoptosis inducer 10

Cat. No.: B12410487
M. Wt: 430.7 g/mol
InChI Key: LAMIOISISMLBHF-HHUMICFVSA-N
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Description

Apoptosis inducer 10: is a potent compound known for its ability to induce apoptosis, or programmed cell death, in various cell lines. This compound has shown significant antiproliferative effects, particularly in cancer cells, making it a valuable tool in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Apoptosis inducer 10 involves the incorporation of an amino moiety to alepterolic acid, which enhances its activity against cancer cell lines. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the incorporation of the amino group .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: : Apoptosis inducer 10 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and reduce potential side effects .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed:

Scientific Research Applications

Cancer Research

Raptinal has been extensively used in cancer research to investigate apoptotic mechanisms and evaluate potential therapeutic strategies. Its rapid action allows researchers to study the effects of apoptosis in real-time, making it a valuable tool for understanding tumor biology and resistance mechanisms.

  • In Vitro Studies : Raptinal has shown efficacy in inducing apoptosis in various cancer cell lines, including U-937 cells and HCT116 colorectal cancer cells. Studies have demonstrated that knockdown of key apoptotic proteins such as APAF1 and CASP3 reduces sensitivity to Raptinal, confirming its role in activating intrinsic apoptosis .
  • In Vivo Models : Raptinal has been tested in preclinical models, such as zebrafish and mouse models of hepatocellular carcinoma, demonstrating its potential as an anticancer agent .

Exploration of Cell Death Pathways

Beyond apoptosis, Raptinal has been instrumental in studying other forms of cell death such as pyroptosis and ferroptosis. Its ability to induce multiple cell death modalities makes it a versatile compound for exploring the complex interplay between different cell death pathways .

  • Pyroptosis Studies : Research indicates that Raptinal can activate caspase-3 mediated pyroptosis, providing insights into inflammatory responses during cell death .
  • Ferroptosis Investigations : The compound's role in ferroptosis has also been explored, highlighting its capacity to influence various cellular processes beyond traditional apoptosis .

Case Studies

StudyFocusFindings
Study 1 Induction of Apoptosis in Cancer CellsRaptinal effectively induced apoptosis in U-937 cells within minutes, outperforming other known pro-apoptotic agents.
Study 2 Mechanisms of PyroptosisDemonstrated that Raptinal activates caspase-3 and gasdermin E-dependent pyroptosis pathways, indicating a dual role in cell death induction.
Study 3 In Vivo EfficacyIn a mouse model of hepatocellular carcinoma, Raptinal showed significant tumor reduction by inducing rapid apoptosis in tumor cells.

Therapeutic Implications

The ability of Raptinal to induce rapid apoptosis presents significant therapeutic implications, particularly in oncology. By overcoming resistance mechanisms seen with conventional chemotherapeutics, Raptinal could serve as a novel agent for treating resistant tumors. Additionally, its role in modulating various cell death pathways may provide insights for developing combination therapies aimed at enhancing cancer treatment efficacy .

Mechanism of Action

Apoptosis inducer 10 exerts its effects through a mitochondria-dependent endogenous pathway. It decreases the ratio of Bcl-2 to Bax in HeLa cells, leading to the release of cytochrome c. This, in turn, activates caspase-9 and caspase-3, resulting in the cleavage of PARP proteins and ultimately inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include Actinomycin D, Camptothecin, Cycloheximide, Dexamethasone, and Etoposide. These compounds also induce apoptosis but through different mechanisms and with varying degrees of efficacy .

Uniqueness: : What sets Apoptosis inducer 10 apart is its specific mechanism of action involving the mitochondria-dependent pathway and its high efficacy in inducing apoptosis in cancer cells. This makes it a promising candidate for further research and development in cancer therapy .

Biological Activity

Key Mechanisms:

  • Intrinsic Pathway Activation: AI-10 induces MOMP by promoting the oligomerization of pro-apoptotic proteins such as BAX and BAK, which leads to the release of cytochrome c from mitochondria .
  • Extrinsic Pathway Engagement: AI-10 also activates death receptor signaling, facilitating the activation of procaspase-8 and downstream effectors like Bid, which link both apoptotic pathways .

Research Findings

  • Cell Line Sensitivity: In experiments with U-937 cells, AI-10 demonstrated a rapid induction of apoptosis compared to other known pro-apoptotic agents. This was evidenced by increased annexin V staining and caspase activation assays .
  • Mechanistic Studies: A study highlighted that knockdown of key apoptotic genes reduced sensitivity to AI-10, confirming its role in intrinsic apoptosis induction . Furthermore, the compound was shown to cleave procaspases effectively, indicating its potency in activating apoptotic cascades .

Table 1: Comparison of Apoptosis Induction by Various Compounds

CompoundCell LineTime to Apoptosis (hrs)Mechanism of Action
AI-10U-9376Intrinsic & Extrinsic
RaptinalHCT1160.5Intrinsic
StaurosporineVarious12Kinase inhibition
DoxorubicinVarious24DNA intercalation

Table 2: Key Apoptotic Proteins Activated by AI-10

ProteinRole in Apoptosis
Caspase-3Executioner caspase
Caspase-8Initiator caspase (extrinsic)
BAXPro-apoptotic regulator
BidMediator between pathways

Case Studies

  • Study on PRRSV Infection:
    A study investigated the role of nonstructural proteins Nsp4 and Nsp10 from Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in apoptosis induction. It was found that these proteins activate multiple apoptotic pathways and enhance the cleavage of procaspases, including those targeted by AI-10 .
  • Caffeic Acid Derivatives:
    Research on caffeic acid derivatives revealed that certain compounds exhibited enhanced pro-apoptotic activity similar to AI-10. These studies indicated that modifications in chemical structure could significantly impact apoptosis induction rates .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Apoptosis inducer 10 in inducing apoptosis in cancer cells?

this compound activates the mitochondrial-dependent intrinsic pathway by disrupting mitochondrial membrane potential, leading to cytochrome c release and subsequent caspase-9/-3 activation. Key experimental methods to confirm this include:

  • JC-1 staining to measure mitochondrial membrane depolarization.
  • Western blotting for cytochrome c translocation from mitochondria to cytosol .
  • Caspase-3/9 activity assays using fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Q. Which cell lines are validated for studying this compound's effects?

HeLa (cervical cancer) cells are a primary model due to their sensitivity to mitochondrial pathway activation . However, researchers should validate findings in:

  • Primary cancer cells (e.g., patient-derived organoids).
  • Resistant cell lines (e.g., cisplatin-resistant variants) to assess robustness. Include proliferation assays (MTT/CellTiter-Glo) to quantify anti-cancer activity .

Q. What standard assays confirm apoptosis induction by this compound?

Use a multi-modal approach:

  • Annexin V/PI staining for early/late apoptosis (flow cytometry).
  • DNA fragmentation analysis (TUNEL assay).
  • PARP cleavage detection via Western blot (caspase-3 substrate) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in apoptosis induction data across different cancer models?

Contradictions may arise from variations in:

  • Cell line genetic backgrounds (e.g., p53 status).
  • Dose-response kinetics (optimize using IC50 values from 24–72 hr treatments). Mitigate by:
  • Orthogonal validation (e.g., combine flow cytometry with live-cell imaging).
  • Transcriptomic profiling to identify resistance/sensitivity markers .

Q. What critical factors should be considered when designing in vivo studies for this compound?

  • Pharmacokinetics : Assess bioavailability and half-life using LC-MS/MS.
  • Toxicity endpoints : Monitor liver/kidney function (e.g., ALT, creatinine).
  • Biomarker integration : Measure serum caspase-3 fragments or mitochondrial DNA release .

Q. How can this compound be combined with other therapies to enhance efficacy?

Preclinical synergy testing should:

  • Use Chou-Talalay combination index to quantify additive/synergistic effects.
  • Evaluate sequential vs. concurrent dosing (e.g., priming with chemotherapy).
  • Monitor Bcl-2 family protein dynamics (e.g., MCL-1 downregulation) .

Q. What methodological strategies optimize dose-response studies for this compound?

  • Employ logarithmic dosing (e.g., 0.1–100 μM) to capture full dynamic range.
  • Use non-linear regression models (e.g., Hill equation) for IC50 determination.
  • Include positive controls (e.g., staurosporine) to validate assay conditions .

Q. How can mitochondrial involvement be conclusively validated in this compound-treated cells?

  • Mitochondrial isolation followed by cytochrome c ELISA.
  • Knockdown/overexpression of pro-apoptotic proteins (e.g., Bax/Bak) to test pathway dependency.
  • ROS detection assays (e.g., MitoSOX) to link lipid peroxidation to apoptosis .

Q. What protocols ensure reproducibility of this compound effects across laboratories?

  • Standardize cell culture conditions (e.g., serum lot, passage number).
  • Use reference batches of the compound with HPLC-validated purity (>98%).
  • Adhere to CONSORT or STOBE guidelines for experimental reporting .

Q. What biomarkers predict tumor responsiveness to this compound in preclinical models?

  • Baseline Bcl-2/Bax ratios (high ratios correlate with resistance).
  • Caspase activation kinetics (rapid cleavage indicates sensitivity).
  • Transcriptomic signatures (e.g., oxidative phosphorylation pathway enrichment) .

Q. Methodological Resources

  • Mitochondrial assays : JC-1 staining protocols .
  • Caspase activity : Fluorogenic substrate kits .
  • In vivo design : Sample size calculators and ethical guidelines .

Properties

Molecular Formula

C27H46N2O2

Molecular Weight

430.7 g/mol

IUPAC Name

(E)-5-[(1R,4aS,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-[4-(dimethylamino)piperidin-1-yl]-3-methylpent-2-en-1-one

InChI

InChI=1S/C27H46N2O2/c1-19(18-25(31)29-16-13-21(14-17-29)28(6)7)8-10-22-20(2)9-11-23-26(3,4)24(30)12-15-27(22,23)5/h18,21-24,30H,2,8-17H2,1,3-7H3/b19-18+/t22-,23-,24-,27+/m1/s1

InChI Key

LAMIOISISMLBHF-HHUMICFVSA-N

Isomeric SMILES

C/C(=C\C(=O)N1CCC(CC1)N(C)C)/CC[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C

Canonical SMILES

CC(=CC(=O)N1CCC(CC1)N(C)C)CCC2C(=C)CCC3C2(CCC(C3(C)C)O)C

Origin of Product

United States

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